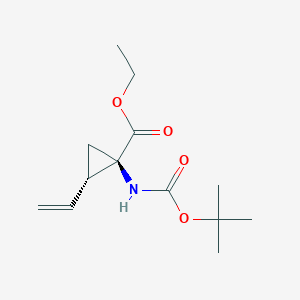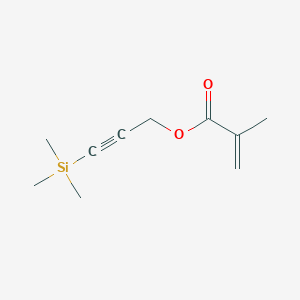
(S)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-2-(3,4-Difluorophenyl)pyrrolidine hydrochloride, commonly known as DFPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFPP belongs to the class of pyrrolidine derivatives and is synthesized through a multi-step synthesis process.
Scientific Research Applications
Vasodilator Drug Applications
Buflomedil hydrochloride, a derivative of the pyrrolidine family, is utilized as a rheological agent and a vasodilator drug. This compound, characterized by a protonated N atom in the pyrrolidine ring, forms a hydrogen bond with Cl− anion and demonstrates significant implications in the vasodilation process (Ravikumar & Sridhar, 2006).
Nootropic Effects
Pyrrolidine derivatives have been studied for their nootropic effects, enhancing memory and learning processes. For instance, certain pyrrolidine derivatives facilitated learning and improved memory in rat models, demonstrating potential as nootropic agents (Petkov et al., 1991).
Anti-inflammatory Activities
3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, a group of pyrrolidine derivatives, have been synthesized and evaluated for anti-inflammatory and analgesic properties. Some of these compounds showed dual inhibitory activity on prostaglandin and leukotriene synthesis, presenting potential as anti-inflammatory agents (Ikuta et al., 1987).
Cancer Treatment Potential
Research on derivatives of (2R, 4S)-N-(2, 5-difluorophenyl)-4-hydroxy-1-(2, 2, 2-trifluoroacetyl) pyrrolidine-2-carboxamide has shown potential in controlling cellular viability and apoptosis in hepatocellular carcinoma cells, suggesting its possible application in cancer treatment (Ramezani et al., 2017).
Synthesis and Catalysis
The synthesis of fluoropyrrolidines and (fluoroalkyl)pyrrolidines is of interest in medicinal chemistry and organic synthesis. These compounds are used in the preparation of medicinal drugs and as organocatalysts, highlighting their versatile application in chemical synthesis (Pfund & Lequeux, 2017).
properties
IUPAC Name |
(2S)-2-(3,4-difluorophenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-8-4-3-7(6-9(8)12)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMDJKBIGCGCEY-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=C(C=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Poly[(9,9-dioctylfluorenyl-2,7-diyl)-co-(bithiophene)]](/img/structure/B6592522.png)








![4-Chloro-N-[(4-methylphenyl)sulfonyl]benzenesulfonimidoyl fluoride](/img/structure/B6592572.png)


![1,1'-Biphenyl, 4-butyl-4'-[(4-butyl-2,6-difluorophenyl)ethynyl]-](/img/structure/B6592604.png)
![(11bR)-2,6-Bis[3,5-bis(trifluoromethyl)phenyl]-8,9,10,11,12,13,14,15-octahydro-4-hydroxy-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B6592610.png)